4-(2-Methoxyethoxy)benzoic acid
Overview
Description
4-(2-Methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2-methoxyethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+2-MethoxyethanolCatalyst4-(2-Methoxyethoxy)benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: The presence of the electron-donating methoxyethoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while esterification produces esters of this compound .
Scientific Research Applications
4-(2-Methoxyethoxy)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Similar in structure but lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
4-Ethoxybenzoic Acid: Contains an ethoxy group instead of a methoxyethoxy group, leading to variations in solubility and reactivity.
4-(2-Ethoxyethoxy)benzoic Acid: Similar structure with an ethoxyethoxy group, exhibiting distinct chemical behavior compared to 4-(2-Methoxyethoxy)benzoic acid.
Uniqueness
This compound is unique due to the presence of the methoxyethoxy group, which imparts specific solubility, reactivity, and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(2-methoxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICPDGCVIUHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424534 | |
Record name | 4-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27890-92-2 | |
Record name | 4-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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